3-Chloro-4-phenoxypyridazine
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Overview
Description
3-Chloro-4-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-phenoxypyridazine can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridazine with phenols in the presence of a base . Another method includes the catalytic dehalogenation of corresponding 3-phenoxy-6-chloropyridazines . These reactions typically occur under mild conditions, such as room temperature and ordinary pressure, using catalysts like palladium on charcoal or Raney nickel in ammonia methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale preparation techniques. These methods include the use of autoclaves at controlled temperatures (50-60°C) and pressures (10-20 kg/cm²) to ensure efficient synthesis . The choice of catalysts and reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-phenoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring.
Common Reagents and Conditions:
Catalysts: Palladium on charcoal, Raney nickel.
Solvents: Ammonia methanol, ethanol.
Conditions: Room temperature, ordinary pressure, sometimes elevated temperatures and pressures for industrial processes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of 3-chloro-6-phenoxypyridazines can yield various 3-phenoxypyridazines .
Scientific Research Applications
3-Chloro-4-phenoxypyridazine has a wide range of applications in scientific research:
Agriculture: It is used as a selective herbicide due to its ability to inhibit the growth of specific weeds without harming crops.
Pharmaceuticals: Pyridazine derivatives, including this compound, are explored for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenoxypyridazine varies based on its application:
Herbicidal Activity: It inhibits the growth of weeds by interfering with specific biochemical pathways essential for plant development.
Pharmaceutical Effects: The compound may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects like antimicrobial or anticancer activity.
Comparison with Similar Compounds
3-Phenoxypyridazine: Similar in structure but lacks the chlorine atom, which can influence its biological activity.
3-(2,6-Dichlorophenoxy)pyridazine: Contains additional chlorine atoms, potentially enhancing its herbicidal properties.
Uniqueness: 3-Chloro-4-phenoxypyridazine stands out due to its specific substitution pattern, which can significantly impact its reactivity and biological activity. The presence of both chlorine and phenoxy groups provides a unique combination of properties that can be fine-tuned for various applications .
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-chloro-4-phenoxypyridazine |
InChI |
InChI=1S/C10H7ClN2O/c11-10-9(6-7-12-13-10)14-8-4-2-1-3-5-8/h1-7H |
InChI Key |
HFDURQKRVVEOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=NC=C2)Cl |
Origin of Product |
United States |
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